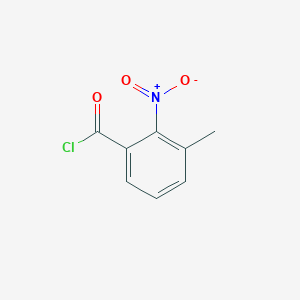

3-Methyl-2-nitrobenzoyl chloride

Descripción

Significance of Acyl Chlorides in Synthetic Strategies

Acyl chlorides, also known as acid chlorides, are organic compounds characterized by a -COCl functional group. wikipedia.org They are highly reactive derivatives of carboxylic acids, making them exceptionally valuable as intermediates in organic synthesis. ebsco.comfiveable.me Their heightened reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon, which imparts a significant partial positive charge on the carbon, rendering it highly susceptible to nucleophilic attack. chemistrystudent.com

This inherent reactivity makes acyl chlorides superior reagents for acylation reactions—the process of adding an acyl group (R-CO-) to a molecule. ebsco.comfiveable.me They react readily with a variety of nucleophiles to form other carboxylic acid derivatives. For instance, their reaction with alcohols yields esters, while reactions with ammonia (B1221849) and amines produce amides. ebsco.comsavemyexams.com This versatility is a cornerstone of synthetic strategies, allowing for the construction of complex molecules from simpler precursors. ebsco.com Furthermore, acyl chlorides are key reactants in Friedel-Crafts acylation, a fundamental method for forming ketones by adding an acyl group to an aromatic ring using a Lewis acid catalyst. ebsco.com The preparation of acyl chlorides is typically achieved by treating carboxylic acids with chlorinating agents like thionyl chloride (SOCl₂), a method favored for the gaseous nature of its by-products, which simplifies purification. ebsco.comgoogle.com

Unique Reactivity Profile of Ortho-Substituted Benzoyl Chlorides

The reactivity of a benzoyl chloride molecule is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. When a substituent is placed in the ortho position (adjacent to the acyl chloride group), it can exert unique electronic and steric effects that are not observed with meta or para substitution. The nitro group (-NO₂) is strongly electron-withdrawing, which generally increases the electrophilicity of the carbonyl carbon and enhances its reactivity toward nucleophiles. stackexchange.com

Overview of Research Trajectories for 3-Methyl-2-nitrobenzoyl chloride

This compound (C₈H₆ClNO₃) is a specific ortho-substituted benzoyl chloride that serves as a valuable intermediate in multi-step organic synthesis. Its structure is distinguished by a methyl group at the 3-position and a nitro group at the 2-position of the benzoyl chloride backbone. This unique substitution pattern, featuring an electron-donating methyl group and a strongly electron-withdrawing nitro group, creates a distinct electronic environment that influences its reactivity.

The primary research application of this compound is as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals. The acyl chloride function allows for its facile reaction with various nucleophiles to introduce the 3-methyl-2-nitrobenzoyl moiety into a target structure.

The synthesis of this compound is typically achieved through the chlorination of its corresponding carboxylic acid, 3-methyl-2-nitrobenzoic acid. chemicalbook.com A common laboratory-scale procedure involves refluxing 3-methyl-2-nitrobenzoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), to yield the desired acyl chloride. chemicalbook.com The precursor, 3-methyl-2-nitrobenzoic acid, can be prepared via the oxidation of 1,3-dimethyl-2-nitrobenzene. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 50424-93-6 | chemicalbook.comguidechem.comechemi.com |

| Molecular Formula | C₈H₆ClNO₃ | chemicalbook.comguidechem.comechemi.com |

| Molecular Weight | 199.59 g/mol | chemicalbook.comguidechem.comechemi.com |

| Boiling Point | 310.4°C at 760 mmHg | echemi.com |

| Density | 1.386 g/cm³ | echemi.com |

| Refractive Index | 1.579 | echemi.com |

| Flash Point | 141.5°C | echemi.com |

Future research involving this compound will likely continue to exploit its unique reactivity in the synthesis of novel compounds with potential biological activity. Its utility as a reactive intermediate makes it a compound of interest for medicinal chemists and those involved in the discovery of new functional materials.

Table 2: Compounds Mentioned in this Article

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₆ClNO₃ |

| 3-Methyl-2-nitrobenzoic acid | C₈H₇NO₄ |

| 1,3-Dimethyl-2-nitrobenzene | C₈H₉NO₂ |

| 2-Nitrobenzoyl chloride | C₇H₄ClNO₃ |

| 3-Nitrobenzoyl chloride | C₇H₄ClNO₃ |

| 4-Methyl-3-nitrobenzoyl chloride | C₈H₆ClNO₃ |

| 2-Methyl-4-nitrobenzoyl chloride | C₈H₆ClNO₃ |

| Thionyl chloride | SOCl₂ |

| N,N-Dimethylformamide (DMF) | C₃H₇NO |

| Acetyl chloride | C₂H₃ClO |

| Propanoyl chloride | C₃H₅ClO |

| Benzene | C₆H₆ |

| Propiophenone | C₉H₁₀O |

| Ammonia | NH₃ |

| Acetic acid | C₂H₄O₂ |

Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-2-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-5-3-2-4-6(8(9)11)7(5)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHZCFAUJFDIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10295920 | |

| Record name | 3-methyl-2-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50424-93-6 | |

| Record name | NSC106281 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methyl-2-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 2 Nitrobenzoyl Chloride

Established Synthetic Routes from Precursors

The traditional synthesis of 3-Methyl-2-nitrobenzoyl chloride is a multi-step process that begins with readily available precursors. The key transformations involve the nitration of a substituted benzoic acid followed by the conversion of the resulting carboxylic acid to an acyl chloride.

Synthesis from 3-Methyl-2-nitrobenzoic Acid via Chlorination

The final step in the established synthesis of this compound is the chlorination of its corresponding carboxylic acid, 3-Methyl-2-nitrobenzoic acid. This conversion is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a common choice. The reaction is generally carried out under reflux conditions in an anhydrous solvent, such as 1,2-dichloroethane (B1671644), to prevent hydrolysis of the acyl chloride product. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. For instance, a reported procedure involves reacting 3-Methyl-2-nitrobenzoic acid with thionyl chloride in 1,2-dichloroethane with a drop of DMF, heating the mixture to reflux for three hours to achieve a quantitative yield of the desired product. chemicalbook.com Other chlorinating agents like phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅) can also be employed. Following the reaction, any excess chlorinating agent and the solvent are typically removed under reduced pressure to isolate the crude this compound, which can then be used directly in subsequent steps or purified further.

A typical laboratory-scale synthesis is summarized in the table below:

| Reactants | Reagents | Solvent | Conditions | Yield | Reference |

| 3-Methyl-2-nitrobenzoic acid | Thionyl chloride (SOCl₂), DMF (cat.) | 1,2-dichloroethane | Reflux, 3h | ~100% | chemicalbook.com |

| 3-Methyl-2-nitrobenzoic acid | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Anhydrous dichloromethane (B109758) or toluene | Reflux | - |

Precursor Synthesis: Nitration of 3-Methylbenzoic Acid

The crucial precursor, 3-Methyl-2-nitrobenzoic acid, is synthesized through the nitration of 3-methylbenzoic acid. This electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) onto the benzene (B151609) ring. The directing effects of the existing methyl (-CH₃) and carboxylic acid (-COOH) groups on the aromatic ring play a critical role in the regioselectivity of this reaction. The carboxylic acid group is a meta-directing deactivator, while the methyl group is an ortho, para-directing activator. This leads to a mixture of isomers upon nitration.

Direct nitration of 3-methylbenzoic acid often results in poor selectivity, with the formation of multiple nitro isomers. To circumvent this, a common strategy involves the esterification of the carboxylic acid group prior to nitration. The resulting methyl 3-methylbenzoate (B1238549) is then nitrated. The ester group, being less deactivating than the carboxylic acid, can lead to different isomeric ratios.

A key challenge in the synthesis of 3-Methyl-2-nitrobenzoic acid is achieving high regioselectivity for the desired 2-nitro isomer. The nitration of 3-methylbenzoic acid typically proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺), generated from a mixture of nitric acid and a strong acid catalyst like sulfuric acid, attacks the electron-rich benzene ring.

Comparative Analysis of Precursor Nitration Methods

The direct nitration of 3-methylbenzoic acid often yields the desired 3-methyl-2-nitrobenzoic acid in low amounts, sometimes not exceeding 50%, due to the formation of other isomers. A more effective route involves the protection of the carboxylic acid group as an ester, for example, methyl 3-methylbenzoate, before the nitration step. This multi-step synthesis is often favored for its ability to produce higher purity 3-methyl-2-nitrobenzoic acid with better yields.

The choice of nitrating agent and reaction conditions is critical. A mixture of nitric acid and sulfuric acid is a traditional, potent nitrating system. nih.gov However, this method can lead to over-nitration and presents environmental concerns due to the large quantities of waste acid generated. researchgate.net

A patented method describes a high-selectivity preparation of 3-methyl-2-nitrobenzoic acid by nitrating a 3-methylbenzoate ester. google.com This process involves premixing nitric acid with acetic anhydride (B1165640) and then reacting it with the ester in a solvent like acetic acid. google.com The resulting 3-methyl-2-nitrobenzoate ester is then isolated via recrystallization, which helps in separating it from the primary by-product, 3-methyl-4-nitrobenzoic acid. google.com The purified ester is subsequently hydrolyzed to yield the target 3-methyl-2-nitrobenzoic acid. google.com

| Nitration Method | Substrate | Key Features | Reported Selectivity/Yield Issues | Reference |

| Direct Nitration | 3-Methylbenzoic acid | Simpler, one-step process. | Poor regioselectivity, often yielding ≤50% of the desired 2-nitro isomer. | |

| Nitration of Ester (Multi-step) | Methyl 3-methylbenzoate | Favored for higher purity and better yields. Allows for purification by recrystallization. | Formation of 3-methyl-4-nitrobenzoic acid as a major by-product. | google.com |

Emerging Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. This trend extends to the synthesis of nitroaromatic compounds like this compound, with a focus on minimizing waste and utilizing less hazardous reaction conditions.

Minimization of Waste Generation

A significant drawback of traditional nitration methods is the generation of substantial amounts of acidic waste. researchgate.net Green chemistry approaches aim to address this by exploring alternative nitrating agents and reaction systems. One such approach involves the use of solid-supported reagents. For instance, inorganic nitrates adsorbed on silica (B1680970) gel have been reported as effective nitrating agents for aromatic compounds. researchgate.net This method can simplify the work-up procedure and potentially allow for the recycling of the solid support.

Another strategy to reduce waste is to improve the selectivity of the reaction, thereby minimizing the formation of unwanted by-products that require separation and disposal. The development of a highly selective nitration process for methyl 3-methylbenzoate using a mixture of nitric acid and acetic anhydride is a step in this direction. researchgate.net This method offers high selectivity of the substrates, which contributes to waste reduction. researchgate.net

Environmentally Benign Reaction Conditions

The use of harsh and corrosive acids like concentrated sulfuric acid in traditional nitration poses significant environmental and safety risks. researchgate.net Research into greener alternatives focuses on employing milder and more recyclable catalysts. For example, metal-modified montmorillonite (B579905) KSF has been used as a catalyst for the nitration of phenolic compounds with 60% nitric acid. organic-chemistry.org Such catalysts can exhibit good stability and reusability, making the process more eco-friendly. organic-chemistry.org

The development of nitration processes that operate under milder conditions and avoid the use of strong, corrosive acids is a key goal of green chemistry. researchgate.net These approaches not only reduce the environmental impact but also enhance the safety of the synthetic process.

Optimization of Synthetic Conditions and Yields for this compound

The synthesis of this compound is most commonly achieved through the chlorination of its precursor, 3-methyl-2-nitrobenzoic acid. The efficiency and purity of the final product are highly dependent on the careful control and optimization of reaction parameters, including the choice of chlorinating agent, catalyst, solvent, and temperature. Thionyl chloride (SOCl₂) is a frequently utilized chlorinating agent for this conversion, valued for its effectiveness in producing the acyl chloride. chemicalbook.com

Impact of Catalysis on Reaction Efficiency

Catalysis plays a pivotal role in accelerating the conversion of 3-methyl-2-nitrobenzoic acid to this compound, leading to improved reaction times and yields.

A common and effective catalyst for the chlorination reaction using thionyl chloride is N,N-dimethylformamide (DMF). chemicalbook.com Even in trace amounts, DMF can significantly enhance the reaction rate. For instance, a documented synthesis procedure reports the use of a single drop of DMF in the reaction of 3-methyl-2-nitrobenzoic acid with thionyl chloride, achieving a quantitative yield of 100%. chemicalbook.com The catalytic cycle is believed to involve the formation of a Vilsmeier-Haack type intermediate from thionyl chloride and DMF, which is a more potent acylating agent than thionyl chloride alone.

While not documented specifically for this compound, related syntheses of other nitrobenzoyl chlorides utilize phase-transfer catalysts. For example, the synthesis of p-nitrobenzoyl chloride from p-nitrobenzoic acid and thionyl chloride can be catalyzed by pyridine. google.com Such catalysts can be particularly useful in enhancing reaction rates and facilitating the reaction between reactants that may exist in different phases.

| Catalyst | Reactants | Conditions | Yield | Reference |

| N,N-dimethylformamide (DMF) | 3-Methyl-2-nitrobenzoic acid, Thionyl chloride | Reflux in 1,2-dichloroethane for 3 hours | 100% | chemicalbook.com |

| Pyridine (example from related synthesis) | p-Nitrobenzoic acid, Thionyl chloride | 90 °C, 12 hours | >98% | google.com |

Role of Solvents and Temperature in Synthetic Outcomes

The selection of an appropriate solvent and the control of reaction temperature are critical factors that directly influence the yield, purity, and reaction time in the synthesis of this compound.

Temperature: The reaction temperature must be carefully managed to ensure an efficient reaction rate while minimizing the formation of by-products. The synthesis is often performed at the reflux temperature of the chosen solvent. chemicalbook.com A specific temperature range of 75–85 °C has been cited as typical for the conversion of the carboxylic acid to the acyl chloride. In one detailed method, the reaction mixture of 3-methyl-2-nitrobenzoic acid, thionyl chloride, and a catalytic amount of DMF in 1,2-dichloroethane was heated to reflux for 3 hours to drive the reaction to completion. chemicalbook.com Another established procedure for a similar compound, m-nitrobenzoyl chloride, involves heating the reactants on a steam bath for 3 hours. orgsyn.org Maintaining an appropriate temperature ensures the vigorous evolution of gaseous by-products (HCl and SO₂) ceases, indicating the end of the reaction. orgsyn.org

| Solvent | Temperature | Reactants | Duration | Outcome/Yield | Reference |

| 1,2-Dichloroethane | Reflux | 3-Methyl-2-nitrobenzoic acid, Thionyl chloride, DMF (cat.) | 3 hours | 100% yield of a brown liquid product. | chemicalbook.com |

| Toluene | 75–85 °C | 2-Methyl-3-nitrobenzoic acid, Thionyl chloride | Not specified | Anhydrous conditions minimize side reactions. | |

| None (excess reagent) | Steam Bath | m-Nitrobenzoic acid, Thionyl chloride | 3 hours | 90-98% yield after distillation. | orgsyn.org |

Reactivity and Transformational Pathways of 3 Methyl 2 Nitrobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The carbonyl carbon of the benzoyl chloride group in 3-methyl-2-nitrobenzoyl chloride is highly electrophilic, making it susceptible to attack by various nucleophiles. This reactivity is the basis for nucleophilic acyl substitution reactions, which are fundamental to its utility in organic synthesis. These reactions involve the replacement of the chlorine atom with other nucleophilic species, leading to the formation of a diverse range of derivatives such as amides and esters.

Amidation Reactions for Diverse Scaffolds

Amidation reactions of this compound with primary and secondary amines are a cornerstone of its synthetic applications. These reactions proceed readily to form the corresponding N-substituted benzamides. The process involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. This straightforward transformation is widely employed to introduce the 3-methyl-2-nitrobenzoyl moiety into various molecular frameworks, thereby creating precursors for a multitude of target compounds.

The reaction of this compound with glycine (B1666218), an amino acid, would be expected to yield N-(3-methyl-2-nitrobenzoyl)glycine. This reaction is an example of the Schotten-Baumann reaction, where an amine is acylated in the presence of a base. uomustansiriyah.edu.iq This type of transformation is valuable for creating peptide-like structures and modifying the properties of amino acids for various applications. For instance, the related compound N-(4-Nitrobenzoyl)glycine is a known derivative of glycine. medchemexpress.com The general principle involves the nucleophilic amino group of glycine attacking the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Glycine | N-(3-methyl-2-nitrobenzoyl)glycine | Nucleophilic Acyl Substitution (Amidation) |

| 4-Nitrobenzoyl chloride | Glycine | N-(4-Nitrobenzoyl)glycine | Nucleophilic Acyl Substitution (Amidation) |

The reaction of this compound with various primary and secondary amines leads to the formation of a wide range of substituted benzamides. bldpharm.comhud.ac.uk For example, its reaction with aniline (B41778) would produce N-phenyl-3-methyl-2-nitrobenzamide. The conditions for these reactions are typically mild, often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. hud.ac.uk The electronic nature of the amine can influence the reaction rate, though the high reactivity of the acyl chloride generally ensures good yields with a broad scope of amine substrates. This versatility allows for the synthesis of benzamides with diverse functionalities, which can be further elaborated into more complex molecular architectures. A general method for synthesizing substituted benzamides involves reacting the corresponding benzoyl chloride with an amine. google.com

| Reactant 1 | Reactant 2 | Product |

| This compound | Aniline | N-phenyl-3-methyl-2-nitrobenzamide |

| This compound | Ammonia (B1221849) | 3-Methyl-2-nitrobenzamide bldpharm.com |

This compound can be coupled with nitrogen-containing heterocycles that possess a nucleophilic nitrogen atom, such as indazoles, benzimidazoles, and pyrazoles. nih.govmit.edu This reaction, a form of N-acylation, is crucial for the synthesis of various biologically active compounds. The reaction of unprotected nitrogen-rich heterocycles can sometimes be challenging due to the potential for the catalyst to be inhibited by the heterocycle itself. nih.govmit.edu However, specific catalytic systems have been developed to facilitate these couplings effectively. For instance, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are widely used to form bonds between aryl halides and heteroaryl boronic acids, though direct acylation provides an alternative route to connect these fragments. nih.govorganic-chemistry.org The ability to acylate nitrogen heterocycles directly with this compound offers a direct pathway to introduce this substituted benzoyl group, which can be a key structural motif in medicinal chemistry.

Esterification Reactions with Hydroxyl-Containing Compounds

In addition to amines, this compound readily reacts with alcohols and other hydroxyl-containing compounds to form esters. This esterification process is another example of nucleophilic acyl substitution, where the oxygen atom of the hydroxyl group acts as the nucleophile. The reaction is typically carried out in the presence of a base or by using the alcohol as the solvent. rsc.org For example, the reaction of this compound with ethanol (B145695) would yield ethyl 3-methyl-2-nitrobenzoate. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, provides a related method for ester synthesis. truman.edu However, the use of a more reactive acyl chloride allows for milder reaction conditions and often higher yields. This transformation is significant for the synthesis of various esters that may have applications as fragrances, plasticizers, or as intermediates in the synthesis of more complex molecules. rsc.orggoogle.com

Reduction Chemistry of the Nitro Group

The nitro group of this compound can be chemically reduced to an amino group (NH2). masterorganicchemistry.com This transformation is of paramount importance as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties and reactivity of the aromatic ring. masterorganicchemistry.com The resulting 2-amino-3-methylbenzoyl derivatives are valuable intermediates in the synthesis of a variety of heterocyclic compounds, such as quinazolines and other fused-ring systems, which are prevalent in many pharmaceutical agents.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum, or treatment with metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid. masterorganicchemistry.com The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. For instance, using a metal in acid is a classic method for this transformation. masterorganicchemistry.com The reduction of the nitro group in this compound opens up new avenues for further chemical modifications, making it a key step in multi-step synthetic sequences.

| Starting Material | Reagent(s) | Product | Reaction Type |

| Aromatic Nitro Compound | H2, Pd/C or Pt | Aromatic Amine | Catalytic Hydrogenation masterorganicchemistry.com |

| Aromatic Nitro Compound | Fe, Sn, or Zn in acid | Aromatic Amine | Metal-Acid Reduction masterorganicchemistry.com |

Selective Reduction to Amino Derivatives

The transformation of this compound into its corresponding amino derivatives is a crucial step in the synthesis of various heterocyclic compounds. This typically involves the selective reduction of the nitro group to an amino group. Due to the high reactivity of the acyl chloride function, this reduction is often performed on the more stable corresponding acid or ester.

A common pathway involves the initial conversion of the acyl chloride to its parent carboxylic acid, 3-methyl-2-nitrobenzoic acid, which is then subjected to reduction. Catalytic hydrogenation is a preferred method for this transformation. In this process, 2-nitro-3-methylbenzoic acid is mixed with a hydrogenation catalyst, such as palladium on carbon (Pd/C), in a suitable solvent and reacted under a hydrogen atmosphere. google.com This method efficiently reduces the nitro group to an amine, yielding 2-amino-3-methylbenzoic acid, without affecting the carboxylic acid group. google.comgoogle.com

Alternative reducing agents can be employed, but selectivity is key. While powerful agents like diborane (B8814927) can reduce carboxylic acids, they are often less effective for nitro groups under standard conditions. researchgate.net Conversely, reagents like sodium borohydride (B1222165) can sometimes lead to undesired side products, such as azo- and azoxy-compounds, when reducing aromatic nitro groups. researchgate.net Therefore, catalytic hydrogenation remains a reliable method for achieving the desired selective reduction to the 2-amino-3-methylbenzoic acid scaffold.

Subsequent Cyclization Pathways

The product of the reduction, 2-amino-3-methylbenzoic acid and its derivatives (esters, amides), are valuable intermediates for synthesizing fused heterocyclic systems via intramolecular cyclization. The ortho-positioning of the newly formed amino group and the carboxyl-derived function facilitates the formation of six-membered rings.

For instance, these amino acid derivatives can undergo Brønsted acid-catalyzed intramolecular cyclization. frontiersin.org This type of reaction can lead to the formation of 1,3-oxazinane (B78680) structures, which are key components in many biologically active molecules. frontiersin.org The process involves the protonation of the carbonyl group, enhancing its electrophilicity and allowing for nucleophilic attack by the adjacent amino group, leading to ring closure. Similar cyclization strategies can be employed to construct a variety of heterocyclic frameworks, including benzo[a]carbazoles and pyrrole (B145914) derivatives, depending on the specific substrate and reaction conditions. rsc.orguminho.pt The specific pathway and resulting heterocyclic system are determined by the nature of the starting derivative and the chosen catalytic system.

Hydrolytic Stability and Pathways

This compound, like most acyl chlorides, exhibits low hydrolytic stability and reacts readily with water. savemyexams.comphysicsandmathstutor.com This high reactivity is a hallmark of the acyl chloride functional group. The carbonyl carbon is rendered highly electrophilic (electron-deficient) due to the strong electron-withdrawing effects of both the adjacent oxygen atom and the chlorine atom. savemyexams.com

The hydrolysis proceeds via a nucleophilic addition-elimination mechanism. A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. libretexts.org This is followed by the elimination of a chloride ion and a proton, reforming the carbonyl double bond and yielding the final products: 3-Methyl-2-nitrobenzoic acid and hydrogen chloride (HCl) gas. libretexts.orgyoutube.com The reaction is typically vigorous and exothermic, occurring rapidly even with cold water. physicsandmathstutor.comlibretexts.org Due to this reactivity, the compound must be handled in anhydrous conditions to prevent degradation.

| Reactant | Reagent | Product(s) | Reaction Type |

| This compound | Water (H₂O) | 3-Methyl-2-nitrobenzoic acid, Hydrogen chloride (HCl) | Hydrolysis |

Regioselectivity and Stereoselectivity in Complex Reactions

The reactivity of this compound is significantly modulated by the steric and electronic effects of its substituents.

Electronic Effects : The nitro group at the 2-position is strongly electron-withdrawing (a -I and -M effect). This effect greatly increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making the acyl chloride highly susceptible to nucleophilic attack. byjus.com The methyl group at the 3-position has a weak, electron-donating inductive effect (+I), which has a minor electronic impact compared to the powerful nitro group. byjus.com

Steric Effects : The methyl group and the nitro group, positioned ortho and meta to the acyl chloride function, create significant steric hindrance around the reaction center. This steric bulk can influence the approach of nucleophiles and other reactants. In reactions like Friedel-Crafts aroylation, this hindrance can affect the reaction rate and may prevent the use of bulky substrates. arkat-usa.org Studies on analogous systems show that ortho substituents on benzoyl chloride derivatives can hinder acylation reactions, sometimes leading to polymer formation instead of the desired product. arkat-usa.org

In aroylation reactions, such as the Friedel-Crafts acylation, this compound serves as the acylating agent. The regioselectivity of the reaction—that is, the position on the substrate where the acyl group is attached—is primarily determined by the electronic and steric properties of the substrate being acylated. However, the properties of the acylating agent itself are also crucial.

The use of this compound in the presence of a Lewis acid catalyst (e.g., AlCl₃) generates a bulky acylium ion electrophile. The steric hindrance from the ortho-nitro and meta-methyl groups can influence the accessibility of different positions on the aromatic substrate. arkat-usa.org In cases where the substrate has multiple potential reaction sites, the bulky nature of the electrophile derived from this compound may favor attack at the least sterically hindered position. Research on similar aroylation reactions has shown that aryldichlorocarbenium tetrachloroaluminates, which are related to acyl chlorides, can be preferable reagents for overcoming issues like transacylation and improving yields, demonstrating that the choice of activating agent can also control reaction outcomes. arkat-usa.org

Achieving diastereoselectivity or enantioselectivity in reactions involving this compound or its derivatives is a sophisticated synthetic challenge. While specific documented examples for this exact compound are not prevalent, the principles of stereoselective synthesis can be applied to its derivatives.

For example, after the reduction of the nitro group to form 2-amino-3-methylbenzoic acid, this amino acid can be engaged in stereoselective transformations. N-alkylation or N-acylation of the amino group can be performed. monash.edu If the resulting amino acid derivative is reacted with a chiral auxiliary or a chiral catalyst, subsequent reactions could proceed with a high degree of diastereoselectivity or enantioselectivity. The synthesis of specific N-methyl amino acids, for instance, has been achieved using methods that could be adapted for derivatives of 2-amino-3-methylbenzoic acid, potentially allowing for the creation of chiral building blocks for more complex molecules. monash.edu The control of stereochemistry in such transformations is fundamental to modern organic synthesis, particularly in the preparation of pharmaceutical compounds.

Mechanistic Investigations of Reactions Involving 3 Methyl 2 Nitrobenzoyl Chloride

Elucidation of Acylation Mechanisms

The acylation of nucleophiles using 3-Methyl-2-nitrobenzoyl chloride is a fundamental transformation. Mechanistic studies have shown that these reactions typically proceed through a nucleophilic acyl substitution pathway. The generally accepted mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride. This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of the chloride leaving group, results in the formation of the acylated product.

The rate and efficiency of this acylation are significantly influenced by the electronic and steric environment of the benzoyl chloride. The presence of the electron-withdrawing nitro group at the ortho position enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the steric hindrance from the adjacent methyl group can modulate the accessibility of the carbonyl carbon to the incoming nucleophile.

Mechanistic Studies of Reductive Transformations

The reduction of this compound can lead to various products depending on the reaction conditions and the reducing agents employed. A particularly significant transformation is the reductive N-heterocyclization, which has been the subject of detailed mechanistic studies.

The reduction of the nitro group in this compound is a stepwise process that involves several key intermediates. Under specific reductive conditions, it is possible to partially reduce the nitro group to a nitroso or hydroxylamino group before any reaction involving the acyl chloride functionality occurs. The formation of 2-(hydroxylamino)-3-methylbenzoyl chloride has been proposed as a key intermediate in the pathway to cyclization. Further reduction of this intermediate in situ can then lead to the formation of a reactive amino group which can subsequently react intramolecularly.

Catalysts play a pivotal role in directing the reductive N-heterocyclization of this compound. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), are commonly employed for the reduction of the nitro group. The catalyst surface provides active sites for the adsorption of both the substrate and the reducing agent, typically hydrogen gas.

The mechanism on the catalyst surface involves the chemisorption of the nitro group, followed by a series of hydrogen transfer steps. The catalyst facilitates the cleavage of the N-O bonds and the formation of N-H bonds. Once the amino group is formed, the catalyst can also play a role in promoting the subsequent intramolecular cyclization by activating the acyl chloride group or by providing a surface on which the cyclization can occur more readily. The choice of catalyst and reaction conditions is critical to selectively achieve the desired heterocyclic product over simple reduction of the nitro group or the acyl chloride.

Thermal Decomposition Mechanisms

The thermal stability and decomposition of this compound are important considerations for its safe handling and storage. Thermal analysis techniques have provided insights into its decomposition pathways.

Studies using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have shown that the thermal decomposition of this compound is a multi-stage process. The onset of decomposition and the nature of the decomposition products are highly dependent on the heating rate and the final temperature.

At lower heating rates, a more controlled decomposition may occur, potentially leading to the formation of specific, characterizable products. In contrast, rapid heating can lead to a more energetic and less selective decomposition process. The initial decomposition step often involves the loss of the acyl chloride group, followed by the decomposition of the remaining nitroaromatic structure at higher temperatures.

Table 1: Thermal Decomposition Data for this compound

| Parameter | Observation |

| Onset of Decomposition | Dependent on heating rate, typically observed at elevated temperatures. |

| Decomposition Stages | Multiple stages indicating a complex decomposition process. |

| Effect of Heating Rate | Higher heating rates can lead to a more rapid and energetic decomposition. |

This table is a generalized representation based on typical thermal analysis of similar compounds. Specific values for this compound would require experimental data.

The presence of impurities can significantly lower the thermal stability of this compound. Impurities such as residual acids from its synthesis, water, or metallic contaminants can catalyze decomposition reactions. For example, water can hydrolyze the acyl chloride to the corresponding carboxylic acid, which may have a different thermal decomposition profile. Metallic impurities can act as catalysts for both the decomposition of the acyl chloride and the nitro group, potentially leading to a runaway reaction at temperatures lower than the decomposition temperature of the pure substance. Therefore, the purity of this compound is a critical factor in its thermal stability.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Utilization as a Versatile Intermediate in Fine Chemical Synthesis

3-Methyl-2-nitrobenzoyl chloride is a significant chemical intermediate valued in the fine chemical industry for the synthesis of complex organic molecules. guidechem.com Its utility stems from the reactivity of the acyl chloride functional group, which allows for the facile introduction of the 3-methyl-2-nitrobenzoyl moiety into other molecules through reactions with nucleophiles like alcohols and amines. This reactivity makes it a crucial building block in creating a variety of derivatives. The presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the benzene (B151609) ring creates a distinct electronic profile that influences its reactivity and makes it a specialized reagent. The compound's precursor, 3-Methyl-2-nitrobenzoic acid, is recognized as an important intermediate for producing pharmaceuticals, dyes, and pesticides. guidechem.com

The synthesis of this compound itself is typically achieved through the chlorination of its parent carboxylic acid, 3-methyl-2-nitrobenzoic acid. A common laboratory method involves reacting 3-methyl-2-nitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂), often in a solvent like 1,2-dichloroethane (B1671644) with a catalytic amount of N,N-dimethyl-formamide (DMF), followed by heating under reflux. chemicalbook.com

Contributions to Pharmaceutical Synthesis

Based on the conducted research, no specific information was found regarding the use of this compound for the preparation of bioactive glycine (B1666218) derivatives.

This compound serves as a key reagent in the synthesis of novel anthranilamide-based inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. These inhibitors are investigated as potential anticoagulant drugs for treating thrombotic diseases.

In a documented synthetic pathway, this compound is reacted with various aniline (B41778) derivatives to form N-phenylbenzamide intermediates. For example, it is used to create compounds such as 3-Methyl-2-nitro-N-(4-(2-oxopyridin-1(2H)-yl)phenyl)benzamide and 3-Methyl-2-nitro-N-(4-(3-oxomorpholino)phenyl)benzamide. This reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) with a base such as potassium carbonate (K₂CO₃) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), and the mixture is heated to reflux.

The resulting nitro-containing intermediate then undergoes a reduction of the nitro group to an amine. This is commonly achieved using zinc powder and ammonium (B1175870) chloride in a solvent system of methanol, THF, and water. This step yields a crucial 2-amino-3-methylbenzamide (B158645) scaffold. This scaffold is the foundation of the anthranilamide structure and is further modified to produce the final, biologically active FXa inhibitors. The structural design of these molecules, facilitated by the initial reaction with this compound, is critical for their ability to bind to the FXa enzyme.

Table 1: Key Intermediates in FXa Inhibitor Synthesis

| Compound Name | Precursor 1 | Precursor 2 |

|---|---|---|

| 3-Methyl-2-nitro-N-(4-(2-oxopyridin-1(2H)-yl)phenyl)benzamide | This compound | 1-(4-aminophenyl)pyridin-2(1H)-one |

Research indicates that the synthesis of certain quinazolinobenzodiazepine derivatives utilizes 4-methyl-3-nitrobenzoyl chloride, an isomer of the subject compound. google.com However, no specific information was found detailing the use of this compound in the synthesis of quinazolinobenzodiazepine derivatives.

Based on the conducted research, no information was found to confirm the role of this compound as a precursor for the synthesis of Nilaparib.

Development of Agrochemicals

The chemical structure of this compound is a foundational component in the development of modern agrochemicals. Its precursor, 3-methyl-2-nitrobenzoic acid, is a critical raw material for the synthesis of diamide (B1670390) class insecticides, most notably chlorantraniliprole. Chlorantraniliprole is a widely used pesticide effective against a range of chewing pests.

Applications in Functional Materials Chemistry

While the primary documented applications of this compound are in the life sciences, particularly agrochemicals, its inherent reactivity suggests potential for use in the field of functional materials. The reactive acyl chloride handle allows for the incorporation of this aromatic unit into larger molecular architectures, such as polymers. In principle, it could be used as a monomer or a modifying agent to synthesize polymers with specific thermal or photo-responsive properties, although specific examples in the scientific literature are not widely documented.

The nitroaromatic core of the molecule is a known chromophore, and derivatives of similar compounds have been investigated for their optical properties. Therefore, it is conceivable that derivatives of this compound could be explored for applications in dyes or photoactive materials. However, to date, there is a lack of specific research focusing on the application of this particular compound in functional materials chemistry.

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Spectroscopic Methodologies for Structural Elucidation of Derivatives

Spectroscopy is a cornerstone for the characterization of novel compounds derived from 3-Methyl-2-nitrobenzoyl chloride. By probing the interaction of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectroscopy offer complementary insights into the atomic and electronic arrangement of these molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely employed to confirm the successful synthesis of this compound derivatives.

For instance, in the synthesis of various N-substituted 3-methyl-2-nitrobenzamides, the chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum are critical for confirming the structure. scispace.comscispace.com The aromatic protons of the 3-methyl-2-nitrophenyl group typically appear as a multiplet in the downfield region of the spectrum. The methyl group protons will present as a singlet, while the chemical shift of the N-H proton of the amide can vary depending on the solvent and concentration. scispace.comscispace.com

Similarly, ¹³C NMR spectroscopy provides information on the number and electronic environment of the carbon atoms in the molecule. The carbonyl carbon of the amide group is typically observed in the range of 160-170 ppm. The carbons of the aromatic ring will have distinct signals, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methyl group. chemicalbook.com

A representative example is the characterization of N-(2-fluorophenyl)-2-methyl-3-nitrobenzamide, where ¹H NMR is used to confirm the presence and connectivity of the different proton environments within the molecule. spectrabase.com Another example is the analysis of methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate, where both ¹H and ¹³C NMR are essential for full structural assignment. rsc.org

Table 1: Representative ¹H NMR Data for a Derivative of this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.5 - 8.5 | m |

| NH | 8.0 - 9.0 | br s |

| CH₃ | 2.5 | s |

Note: The exact chemical shifts and multiplicities can vary depending on the specific derivative and the solvent used for analysis.

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. libretexts.org For derivatives of this compound, IR spectroscopy is particularly useful for confirming the presence of the key carbonyl (C=O) and nitro (NO₂) groups. scispace.comrochester.edunist.govyoutube.com

The strong, sharp absorption band characteristic of the C=O stretch of the benzoyl chloride group, typically found around 1770-1800 cm⁻¹, is replaced by the C=O stretch of the newly formed functional group (e.g., an amide or ester) in the derivative. researchgate.net For amides, this absorption is usually observed in the range of 1630-1690 cm⁻¹. openstax.org

The presence of the nitro group is confirmed by two strong absorption bands: one for the asymmetric stretch, typically between 1500 and 1570 cm⁻¹, and another for the symmetric stretch, usually between 1300 and 1370 cm⁻¹. pressbooks.publibretexts.org The C-H stretching vibrations of the aromatic ring and the methyl group are also observable in the spectrum. libretexts.org

Table 2: Key IR Absorption Frequencies for Derivatives of this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| Amide N-H Stretch | 3100-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| Amide C=O Stretch | 1630-1690 | Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium-Weak |

| Asymmetric NO₂ Stretch | 1500-1570 | Strong |

| Symmetric NO₂ Stretch | 1300-1370 | Strong |

| C-N Stretch | 1000-1350 | Medium |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. researchgate.netresearchgate.net For derivatives of this compound, MS is crucial for confirming the molecular weight of the synthesized compound and for providing clues about its structure through the analysis of fragmentation patterns. researchgate.netresearchgate.net

The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the derivative. The fragmentation pattern can be complex but often reveals characteristic losses of small molecules or radicals. For example, the loss of the nitro group (NO₂) is a common fragmentation pathway for nitroaromatic compounds. researchgate.netyoutube.com The fragmentation of the amide or ester group can also provide valuable structural information. fu-berlin.de In some cases, unexpected ortho interactions of the nitro group can influence the fragmentation pathways. researchgate.net For instance, in the mass spectra of silylated nitrophenols, a stable ion resulting from the neutral loss of NO₂ from major fragments is observed. researchgate.net

For example, the mass spectrum of 4-nitrobenzoyl chloride shows a molecular ion peak and other fragments corresponding to the loss of chlorine and the nitro group. nist.gov

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. scispace.comlibretexts.org Derivatives of this compound, containing a chromophoric aromatic system with a nitro group, exhibit characteristic absorptions in the UV-Vis region.

The spectra of nitro-substituted benzaldehyde (B42025) isomers, for example, are characterized by weak n→π* transitions around 350 nm and more intense π→π* transitions around 300 nm. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent and the specific substituents on the aromatic ring. researchgate.net While not as structurally informative as NMR or MS, UV-Vis spectroscopy can be a useful tool for confirming the presence of the aromatic nitro-substituted system and for quantitative analysis.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for separating mixtures. rochester.eduresearchgate.netyoutube.comnist.govyoutube.com Both thin-layer chromatography (TLC) and column chromatography are widely used in the context of reactions involving this compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. researchgate.netyoutube.com By spotting the reaction mixture on a TLC plate alongside the starting material, it is possible to qualitatively observe the consumption of the reactant and the formation of the product over time. youtube.comchegg.com

In a typical setup for monitoring a reaction involving this compound, a TLC plate is spotted with the initial reaction mixture, and then at various time intervals throughout the reaction. youtube.com The plate is developed in a suitable solvent system, and the spots are visualized, often using a UV lamp due to the UV-active nature of the aromatic compounds. rsc.org The disappearance of the spot corresponding to this compound and the appearance and intensification of a new spot corresponding to the product indicate that the reaction is proceeding. chegg.com The relative positions of the spots (Rf values) also provide information about the polarity of the compounds. For example, in the synthesis of 3-methyl-2-nitrobenzamide, TLC was used to monitor the reaction, with an Rf value of 0.08 reported for the product in a 1:1 ethyl acetate (B1210297):hexane solvent system. chemicalbook.com

Column Chromatography for Product Purification

Column chromatography is a fundamental purification technique in organic synthesis, and its application is critical for isolating this compound from reaction byproducts and unreacted starting materials. While some synthetic routes may yield a product of sufficient purity for immediate use in subsequent steps, high-purity applications necessitate chromatographic purification. chemicalbook.com

The principles of column chromatography rely on the differential adsorption of compounds onto a stationary phase, with separation achieved by elution with a mobile phase. For nitrobenzoyl chlorides, reverse-phase high-performance liquid chromatography (HPLC) is a particularly effective method. sielc.comsielc.com In a typical setup for a related compound, 4-Methyl-2-nitrobenzoyl chloride, a reverse-phase (RP) HPLC method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid is often substituted for phosphoric acid. sielc.com

This chromatographic method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com The selection of the stationary and mobile phases is crucial and is determined by the polarity of the target compound and its impurities. The effectiveness of the separation is monitored by detectors such as UV-Vis, as the nitroaromatic chromophore allows for sensitive detection.

Table 1: HPLC Parameters for Analysis of an Analogous Compound

| Parameter | Value |

| Compound | 4-Methyl-2-nitrobenzoyl chloride |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | Mass Spectrometry (MS), UV-Vis |

This table is based on methodologies for analogous compounds and illustrates a typical setup. sielc.comsielc.com

X-ray Diffraction Studies of Analogous Compounds

In another related study on 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide, single-crystal X-ray diffraction revealed a monoclinic crystal system with a P 21/c space group. researchgate.net The analysis highlighted the dihedral angles between the aromatic rings, providing a detailed picture of the molecule's spatial arrangement. researchgate.net These studies on analogous compounds underscore the utility of X-ray diffraction in elucidating the precise molecular architecture, which is fundamental to understanding the chemical reactivity and physical properties of this compound.

Table 2: Crystallographic Data for an Analogous Hydrazone Derivative

| Parameter | Value |

| Chemical Formula | C22H19N3O4 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a, b, c (Å) | 8.9485, 5.0612, 20.949 |

| β (°) | 96.585 |

| V (ų) | 942.54 |

Data from a study on 4-[(4-methylbenzyl)oxy]-N'-(4-nitrobenzylidene)benzohydrazide. iucr.orgresearchgate.net

Thermal Analysis for Reaction and Material Stability

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA), are essential for evaluating the thermal stability and potential hazards associated with energetic materials like this compound. The presence of the nitro group, especially in proximity to a methyl group on an aromatic ring, can significantly influence the compound's thermal behavior. dtic.mildtic.mil

Studies on nitroaromatic compounds have shown that the decomposition pathways are complex. For ortho-nitrotoluene, a structural relative of this compound, the primary decomposition mechanism involves an intramolecular rearrangement, which is a lower energy pathway compared to the C-NO2 bond cleavage observed in other isomers. dtic.mildtic.mil This suggests that the ortho-positioning of the methyl and nitro groups in this compound could lead to a lower thermal stability compared to its isomers. It has been noted that this compound may explode when heated above 120°C in a vacuum. guidechem.com

DSC studies on nitroalkanes have demonstrated the occurrence of highly energetic exothermic decomposition. acs.org Such analyses can determine key safety parameters, including the onset temperature of decomposition and the total energy released. This information is critical for defining safe handling, storage, and processing temperatures. acs.org Chemoinformatic tools are also being developed to predict the thermal stability of nitroaromatic compounds, which can aid in the early assessment of potential hazards. nih.gov

Table 3: Thermal Decomposition Data for Related Nitroaromatic Compounds

| Compound | Decomposition Onset (Approx. °C) | Key Observations |

| o-Nitrotoluene | Lower than other isomers | Decomposition via intramolecular rearrangement. dtic.mildtic.mil |

| This compound | >120 (in vacuum) | Potential for explosion upon heating. guidechem.com |

| Various Nitroalkanes | Varies | High decomposition energy (>500 J/g). acs.org |

This table provides a summary of thermal stability information for related compounds to infer the behavior of this compound.

Computational Chemistry Approaches

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity of 3-Methyl-2-nitrobenzoyl chloride. mdpi.com These methods allow for the calculation of electronic structure and energy, which in turn determine the molecule's chemical behavior. mdpi.com The presence of an electron-donating methyl group and an electron-withdrawing nitro group on the benzene (B151609) ring, in addition to the reactive acyl chloride moiety, creates a complex electronic environment that can be effectively studied using these computational techniques.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the LUMO indicates the ability of a molecule to accept an electron, making it a key indicator of electrophilicity. For this compound, the acyl chloride group and the nitro group significantly lower the LUMO energy, indicating that the carbonyl carbon and the aromatic ring are susceptible to nucleophilic attack. mdpi.comresearchgate.net The HOMO energy, conversely, relates to the ability to donate an electron. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity. rsc.org

Electrophilicity Index (ω): This index quantifies the global electrophilic nature of a compound. A higher electrophilicity index points to a greater capacity to act as an electrophile. Due to the strong electron-withdrawing nature of the nitro and acyl chloride groups, this compound is expected to have a high electrophilicity index, making it an effective acylating agent. mdpi.com

A summary of key reactivity descriptors is presented in the table below.

| Descriptor | Definition | Predicted Trend for this compound | Relevance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relatively low due to electron-withdrawing groups | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Low | Indicates electron-accepting ability and electrophilicity |

| HOMO-LUMO Gap | ELUMO - EHOMO | Relatively small | Indicates higher chemical reactivity |

| Chemical Hardness (η) | Resistance to change in electron configuration | Moderate to low | Inverse of reactivity |

| Chemical Softness (S) | Reciprocal of hardness | Moderate to high | Proportional to reactivity |

| Electrophilicity Index (ω) | Measure of global electrophilic nature | High | Predicts strength as an electrophile in reactions |

| Fukui Function | Predicts local sites for nucleophilic/electrophilic attack | High on carbonyl carbon for nucleophilic attack | Identifies the most reactive atoms in the molecule |

Reactions such as nucleophilic acyl substitution, a characteristic reaction of this compound, proceed through a high-energy state known as the transition state (TS). masterorganicchemistry.com Modeling this transition state is crucial for understanding the reaction mechanism and predicting reaction rates. wikipedia.org

Using quantum chemical methods, the geometry of the transition state for the reaction of this compound with a nucleophile can be located on the potential energy surface. wuxiapptec.com For a nucleophilic acyl substitution, the mechanism typically involves a two-step addition-elimination process. masterorganicchemistry.com The first step, the addition of the nucleophile to the carbonyl carbon, leads to a tetrahedral intermediate. The transition state for this step involves the partial formation of the new bond with the nucleophile and partial breaking of the carbonyl π-bond. libretexts.org

Prediction of Molecular Conformations and Electronic Properties

The three-dimensional shape (conformation) and the distribution of electrons within this compound are fundamental to its reactivity.

Molecular Conformation: The molecule is composed of a benzene ring substituted with a methyl group, a nitro group, and a benzoyl chloride group. Due to steric hindrance between the adjacent nitro group and the benzoyl chloride group, these groups are likely to be twisted out of the plane of the benzene ring. Computational geometry optimization, often using DFT methods, can predict the most stable conformation by finding the minimum energy structure. acs.org These calculations would provide precise bond lengths, bond angles, and dihedral angles, revealing the extent of non-planarity. nih.gov

Electronic Properties:

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show a highly positive potential (electrophilic region) around the carbonyl carbon, making it the primary site for nucleophilic attack. nih.gov Negative potential (nucleophilic regions) would be concentrated around the oxygen atoms of the nitro and carbonyl groups. researchgate.net

Dipole Moment: The molecule is polar due to the presence of electronegative oxygen, nitrogen, and chlorine atoms. Quantum chemical calculations can provide a precise value for the molecular dipole moment, which influences its solubility in various solvents and its interaction with other polar molecules. researchgate.net

The table below summarizes the types of data obtained from conformational and electronic property predictions.

| Property | Computational Method | Predicted Information for this compound |

| Stable Conformation | Geometry Optimization (e.g., DFT) | Bond lengths, bond angles, and dihedral angles of the lowest energy structure. |

| Molecular Electrostatic Potential (MEP) | DFT, MP2 | Visualization of electrophilic (positive) and nucleophilic (negative) regions. |

| Dipole Moment | DFT, MP2 | Magnitude and direction of the molecular dipole, indicating overall polarity. |

| Atomic Charges | Population Analysis (e.g., Mulliken, Hirshfeld) | Partial charges on each atom, quantifying the electron distribution. |

Simulation of Solvent Effects on Reaction Dynamics

The solvent in which a reaction is carried out can dramatically affect its rate and mechanism. mdpi.com Simulating these solvent effects is a key area of computational chemistry.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. For reactions involving this compound, a polar solvent would be expected to stabilize the polar transition state of nucleophilic acyl substitution more than the reactants, thus accelerating the reaction. acs.org Implicit models can calculate the free energy of solvation and its impact on the activation energy barrier. mdpi.com

Explicit Solvent Models (QM/MM): For a more detailed understanding, explicit solvent models are used. In a Quantum Mechanics/Molecular Mechanics (QM/MM) approach, the reacting molecules (this compound and the nucleophile) are treated with high-level quantum mechanics, while the surrounding solvent molecules are treated with less computationally expensive molecular mechanics force fields. nih.goveasychair.org This hybrid method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in stabilizing or destabilizing the transition state. easychair.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the reaction in solution. easychair.org By simulating the motion of all atoms over time, MD can provide insights into how solvent molecules rearrange during the reaction, how they affect the diffusion of reactants, and how they influence the stability of intermediates and transition states. easychair.org This approach can elucidate the difference in reaction rates between protic and aprotic solvents by directly modeling the specific interactions. nih.govresearchgate.net

Challenges and Future Research Directions

Development of Highly Selective and Efficient Catalytic Systems

The synthesis of 3-methyl-2-nitrobenzoyl chloride and its derivatives often relies on catalytic processes. A primary challenge lies in developing catalysts that offer high selectivity and efficiency, minimizing by-product formation and improving reaction yields.

Future research is directed towards the design of sophisticated catalytic systems. For instance, the reduction of the nitro group to an amine is a common transformation. The development of chemoselective catalysts that can reduce the nitro group without affecting the acyl chloride functionality is a significant area of interest. This would streamline synthetic routes that require the sequential reaction of these two groups. Researchers are exploring various metal-based catalysts, including those based on palladium and platinum, to achieve this selectivity. google.com

Furthermore, enhancing the efficiency of the chlorination of 3-methyl-2-nitrobenzoic acid to the corresponding acyl chloride is another focal point. While reagents like thionyl chloride are effective, they often generate stoichiometric amounts of waste. chemicalbook.com Catalytic approaches using novel activating agents could offer a more atom-economical and environmentally benign alternative. The use of phase transfer catalysts, such as pyridine, has shown promise in improving the synthesis of related benzoyl chlorides by facilitating the reaction between the carboxylic acid and the chlorinating agent. google.com

Innovations in Sustainable Synthetic Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes involving this compound. uniroma1.it This involves minimizing waste, using less hazardous reagents, and improving energy efficiency.

A key area for innovation is the development of greener methods for the synthesis of the precursor, 3-methyl-2-nitrobenzoic acid. Traditional nitration and oxidation processes can generate significant waste streams. Recent advancements include the use of air as an oxidant in the presence of metal catalysts like cobalt(II) acetate (B1210297) for the oxidation of 1,3-dimethyl-2-nitrobenzene, offering a more environmentally friendly route. google.com

The choice of solvents and reagents is also critical. Researchers are investigating the use of more benign solvents and exploring solvent-free reaction conditions where possible. chemicalbook.com For instance, using thionyl chloride not only as a reagent but also as a solvent in the synthesis of p-nitrobenzoyl chloride avoids the need for additional solvents and simplifies work-up procedures. google.com The recycling of catalysts and solvents is another important aspect of creating sustainable processes. nih.gov

Exploration of Novel Reaction Pathways and Derivatizations

The unique electronic properties of this compound, arising from the electron-donating methyl group and the electron-withdrawing nitro group, make it a versatile building block for a wide range of derivatives. Future research will undoubtedly uncover new reaction pathways and applications.

Derivatization through nucleophilic substitution at the acyl chloride is a well-established reaction, leading to the formation of amides, esters, and thioesters. The exploration of a broader range of nucleophiles could lead to novel compounds with interesting properties. Furthermore, the reactivity of the aromatic ring itself can be exploited in electrophilic aromatic substitution reactions to introduce additional functional groups.

The reduction of the nitro group to an amine opens up another avenue for derivatization, allowing for the synthesis of a variety of heterocyclic compounds and other complex molecules. The development of one-pot procedures that combine the reduction of the nitro group with subsequent reactions of the resulting amine would be highly valuable for streamlining synthetic processes.

The use of advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with derivatization agents such as benzoyl chloride itself is enhancing the ability to analyze and characterize complex biological samples, which could inspire new derivatization strategies for analytical purposes. nih.govchromatographyonline.com

Advanced Mechanistic Insights into Complex Transformations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and designing new reactions. Advanced analytical and computational techniques are being employed to elucidate these mechanisms.

For instance, understanding the precise mechanism of nucleophilic acyl substitution can help in controlling the selectivity of reactions with polyfunctional nucleophiles. Spectroscopic techniques can be used to identify and characterize reaction intermediates, providing valuable insights into the reaction pathway. Computational chemistry can be employed to model reaction transition states and predict reaction outcomes, guiding experimental design.

Mechanistic studies on the catalytic reduction of the nitro group are also important for developing more selective and efficient catalysts. Understanding the interaction of the substrate with the catalyst surface and the nature of the active catalytic species can lead to the rational design of improved catalytic systems.

Design of New Bioactive Molecules Incorporating the 3-Methyl-2-nitrobenzoyl Moiety

The 3-methyl-2-nitrobenzoyl scaffold is a promising pharmacophore for the development of new bioactive molecules. The presence of the nitro group is often associated with biological activity, including antimicrobial and anticancer properties.

Future research will focus on the rational design and synthesis of novel compounds incorporating this moiety. By systematically modifying the structure through derivatization, researchers can explore the structure-activity relationships and optimize the biological activity of these molecules. For example, derivatives of 3-nitrobenzoyl chloride have shown moderate anticancer activity, suggesting that the 3-methyl-2-nitrobenzoyl scaffold could be a valuable starting point for the development of new anticancer agents.

Q & A

Basic Questions

Q. What are the standard laboratory synthesis methods for 3-methyl-2-nitrobenzoyl chloride?

- Methodological Answer: The compound is typically synthesized via chlorination of 3-methyl-2-nitrobenzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is carried out under reflux in anhydrous conditions (e.g., dry dichloromethane or toluene) to avoid hydrolysis. Post-reaction, excess reagents are removed under reduced pressure, and the product is purified via vacuum distillation or recrystallization. Analytical confirmation (e.g., melting point, NMR) is critical to verify purity .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer:

- Engineering Controls: Use a fume hood to prevent inhalation of vapors. Install closed systems for large-scale reactions.

- PPE: Wear nitrile gloves, chemical-resistant goggles, and a lab coat. A face shield is recommended during transfers.

- Emergency Measures: Ensure access to safety showers and eye-wash stations. Avoid contact with moisture, as hydrolysis may release HCl gas .

Q. How can the purity of this compound be validated after synthesis?

- Methodological Answer:

- Chromatography: Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.

- Spectroscopy: Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) and FT-IR (C=O stretch ~1760 cm⁻¹, NO₂ stretch ~1520 cm⁻¹).

- Elemental Analysis: Compare experimental C, H, N, and Cl percentages to theoretical values (C: 48.15%, H: 3.03%, N: 7.02%, Cl: 17.77%) .

Advanced Research Questions

Q. How can X-ray crystallography with SHELXL refine the crystal structure of this compound?

- Methodological Answer:

- Crystallization: Grow single crystals via slow evaporation from a non-polar solvent (e.g., hexane/ethyl acetate).

- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.

- Refinement: Employ SHELXL for structure solution, incorporating anisotropic displacement parameters for non-H atoms. Validate using the CIF check tool in PLATON to detect voids, missed symmetry, or over/under-refinement .

Q. How can discrepancies in reported physical properties (e.g., boiling point: 299.2°C vs. 310.4°C) be resolved?

- Methodological Answer:

- Purification: Repetitive vacuum distillation (e.g., 0.1 mmHg) to isolate fractions with consistent boiling points.

- Thermal Analysis: Use differential scanning calorimetry (DSC) to measure decomposition onset temperatures.

- Contextual Factors: Assess whether literature values were obtained at varying pressures or with impurities (e.g., residual solvent) .

Q. What is the reactivity of the acyl chloride group in this compound under nucleophilic conditions?

- Methodological Answer:

- Mechanistic Study: React with amines (e.g., aniline) in dry THF at 0–5°C to form amides. Monitor progress via TLC (eluent: hexane/EtOAc 3:1).

- Side Reactions: Nitro group reduction can occur if reducing agents (e.g., LiAlH₄) are present. Use protecting groups (e.g., Boc for amines) to avoid interference.

- Byproduct Analysis: Characterize side products (e.g., hydrolyzed acid) via LC-MS .

Q. How do spectroscopic techniques compare for quantifying trace impurities in this compound?

- Methodological Answer:

| Technique | Sensitivity | Key Metrics | Limitations |

|---|---|---|---|

| GC-MS | ~1 ppm | Detects volatile impurities (e.g., residual solvents) | Requires derivatization for non-volatile species. |

| HPLC | ~0.1% | Quantifies hydrolyzed acid or nitro derivatives | Less effective for non-UV-active impurities. |

| ¹H NMR | ~5% | Identifies structural analogs (e.g., regioisomers) | Low sensitivity for trace contaminants. |

Recommendation: Combine HPLC (for quantification) with GC-MS (for volatiles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.